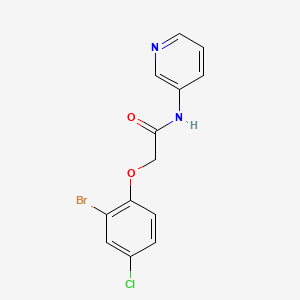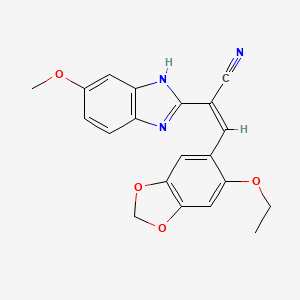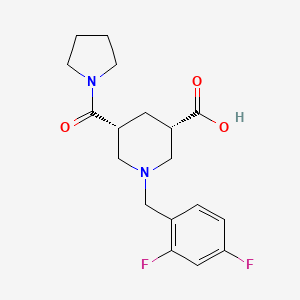
2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BCA or BPA and is known for its unique properties and potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of kinases, which are involved in various cellular processes, including cell proliferation and apoptosis. Additionally, the compound has been shown to inhibit the activity of phosphatases, which are involved in the regulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide vary depending on the specific enzyme or protein that is targeted. The compound has been shown to have anti-inflammatory effects, as well as antitumor and neuroprotective effects. Additionally, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/AKT pathways.
実験室実験の利点と制限
One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these proteins in a more targeted and precise manner. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used.
将来の方向性
There are several future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide in scientific research. One potential application is in the development of new cancer therapies, as the compound has been shown to have antitumor effects. Additionally, the compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide is a unique chemical compound that has been widely used in scientific research. Its potential applications in the field of medicine and biochemistry make it a valuable tool for researchers. The compound's specificity for certain enzymes and proteins allows for targeted and precise studies, although its potential toxicity must be taken into consideration. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
合成法
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide involves the reaction of 2-bromo-4-chlorophenol with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography. This method has been optimized over the years to produce high yields and purity of the compound.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N-3-pyridinylacetamide has been extensively used in scientific research, particularly in the field of biochemistry and medicine. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been used as a tool to study the function of various proteins and enzymes in the body, including kinases and phosphatases.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-11-6-9(15)3-4-12(11)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHJLBYNNTUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)

![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5381649.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)
![(3aS*,6aS*)-2-allyl-5-(1-ethylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5381673.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5381679.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)